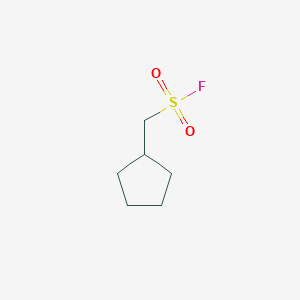
1-(4-Aminocyclohexyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminocyclohexyl)propan-1-one is an organic compound with the molecular formula C₉H₁₇NO. It is a cyclohexyl derivative featuring an amino group and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Aminocyclohexyl)propan-1-one can be synthesized through several methods. One common approach involves the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent at a temperature between 40-50°C in the presence of palladium on carbon (Pd/C) under 0.1-0.6 bar overpressure. This is followed by further hydrogenation of the resulting 4-aminophenyl acetic acid at 50-60°C under 1-4 bar overpressure .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale hydrogenation processes using similar conditions as described above. The use of continuous flow reactors and optimized catalysts can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminocyclohexyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions involving the amino group.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines and amides.
Scientific Research Applications
1-(4-Aminocyclohexyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-Aminocyclohexyl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides. By inhibiting sEH, the compound can modulate various physiological processes, including inflammation and pain .
Comparison with Similar Compounds
1-(1-Aminocyclohexyl)propan-1-one: A structural isomer with similar properties.
1-(4-Aminopiperidin-1-yl)propan-1-one: Another related compound with a piperidine ring instead of a cyclohexyl ring.
Uniqueness: 1-(4-Aminocyclohexyl)propan-1-one is unique due to its specific cyclohexyl structure, which imparts distinct chemical and biological properties. Its ability to inhibit sEH with high specificity makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(4-aminocyclohexyl)propan-1-one |
InChI |
InChI=1S/C9H17NO/c1-2-9(11)7-3-5-8(10)6-4-7/h7-8H,2-6,10H2,1H3 |
InChI Key |
CIUFYJPIKSPRBF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCC(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-amino-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13155522.png)
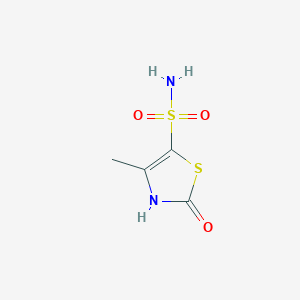
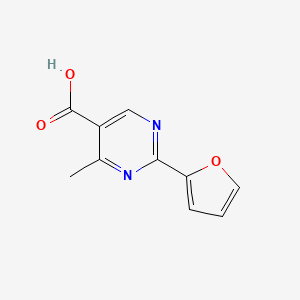
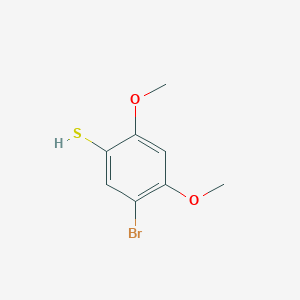
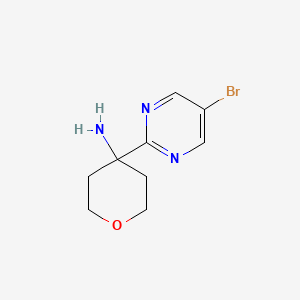
![4-Chloro-5-iodo-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13155555.png)

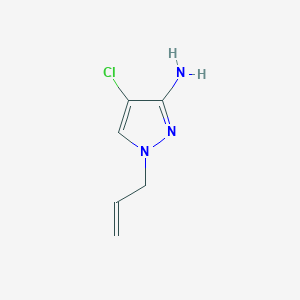

![4-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13155572.png)
